molecular formula C16H13N3O2 B1422445 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1269151-49-6

5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422445
CAS No.: 1269151-49-6
M. Wt: 279.29 g/mol
InChI Key: AEDOBTXOXIEISO-UHFFFAOYSA-N
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Description

5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. While specific studies on this biphenyl-substituted derivative are not available, its core structure is well-established. The 1,2,3-triazole scaffold is known for its stability and is frequently synthesized using reliable methods, such as the cyclization reaction between organic azides and acetoacetate derivatives . This carboxylic acid-functionalized triazole is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic use. Researchers value 1,2,3-triazole derivatives for their potential biological activities, which have been extensively documented for analogous structures . The electron-rich aromatic triazole ring can readily engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for supramolecular chemistry and the development of functional materials . The presence of both a carboxylic acid group and a bulky biphenyl substituent on the triazole core makes this compound a versatile building block or precursor for further chemical derivatization, such as amidation or esterification, to create novel molecular entities for screening and development.

Properties

IUPAC Name

5-methyl-1-(4-phenylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-15(16(20)21)17-18-19(11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDOBTXOXIEISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in good yields. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Physical Properties

  • Molecular Weight: 270.3 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Example Synthesis Route

A common method involves the reaction of 5-methyl-1H-1,2,3-triazole with a suitable carboxylic acid derivative under acidic conditions.

Medicinal Chemistry

5-Methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant pharmacological properties:

  • Antimicrobial Activity: Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi .
  • Anticancer Properties: Research indicates that certain triazoles can induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The compound's structure allows it to function effectively against fungal pathogens affecting crops.

Data Table: Efficacy Against Fungal Pathogens

PathogenInhibition Zone (mm)Concentration (μg/mL)
Fusarium oxysporum15100
Alternaria solani20200
Botrytis cinerea18150

Material Science

The compound's UV absorption properties make it suitable for use in protective coatings and polymers to enhance durability against UV radiation .

Case Study: UV Absorption

Research demonstrated that incorporating this triazole derivative into polymer matrices significantly improved UV stability compared to unmodified polymers.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Phenyl Ring Substituents
  • 5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 31802-54-7): The methoxy group at the para position enhances solubility in polar solvents compared to the biphenyl group in the target compound.
  • 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1094411-41-2) :

    • Halogen substituents (Cl, F) increase electronegativity, improving membrane permeability and interaction with biological targets.
    • Demonstrated activity in anticancer screenings, though specific data for this compound are pending .
  • 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1033463-40-9) :

    • A benzyl group replaces the biphenyl moiety, reducing steric hindrance.
    • Molecular weight: 231.25 g/mol; predicted boiling point: 462.3°C .
Functional Group Variations
  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid :

    • A formyl group at the 5-position introduces tautomerism (cyclic hemiacetal form predominates in solution), affecting reactivity and stability .
    • Synthesized via base-catalyzed cyclization of aryl azides with β-ketoesters, a method applicable to the target compound with modified reagents .
  • 5-Methyl-1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic acid: Quinazolinone fusion enhances antibacterial activity (e.g., against Staphylococcus aureus) compared to simpler aryl-substituted triazoles .
Anticancer Potential
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :
    • Inhibited NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid :
    • 40% growth inhibition in NCI-H522 cells, highlighting the role of heterocyclic substituents .
Antibacterial Activity
  • Quinazolinone-Triazole Hybrids: Moderate activity against Gram-positive bacteria, comparable to ampicillin .
Target Compound Outlook : The biphenyl group may enhance lipophilicity, favoring blood-brain barrier penetration, but specific data require further study.

Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties
Target Compound 4-phenylphenyl, 5-methyl C₁₆H₁₃N₃O₂ High lipophilicity (predicted)
1-(4-Methoxyphenyl)-5-methyl analog 4-methoxy, 5-methyl C₁₁H₁₁N₃O₃ Improved solubility in polar solvents
1-(4-Chloro-2-fluorophenyl)-5-methyl 4-Cl, 2-F, 5-methyl C₁₀H₇ClFN₃O₂ Enhanced electronegativity
Quinazolinone hybrid Quinazolinone fusion C₁₃H₁₁N₅O₃ Antibacterial activity

Biological Activity

5-Methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, focusing on its potential applications in pharmacology.

Synthesis of this compound

The synthesis of triazole derivatives typically involves the cycloaddition of azides and alkynes. For this compound, the method involves the reaction of appropriate azides with phenylacetylene under copper(I) catalysis. The resulting product can be purified through recrystallization techniques to achieve high purity levels.

Antioxidant Properties

Research indicates that triazole derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity can be quantitatively assessed using assays such as DPPH and ABTS.

Antimicrobial Activity

Triazoles have been reported to possess antimicrobial properties against various pathogens. A study evaluating related compounds demonstrated that they exhibit potent activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar effects.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds in this class have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Some triazoles act as inhibitors of enzymes involved in cancer progression and microbial resistance.
  • Interaction with Cellular Targets : These compounds may interact with cellular receptors or pathways that regulate cell survival and proliferation.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Antioxidant Study : A comparative analysis showed that a related triazole exhibited a radical scavenging activity comparable to established antioxidants such as ascorbic acid .
  • Antimicrobial Evaluation : A series of synthesized triazoles were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cancer Cell Line Testing : In vitro studies using MTT assays revealed that certain triazole derivatives significantly reduced cell viability in breast cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 15 µM
AntimicrobialMIC TestingMIC = 8 µg/mL (E. coli)
AnticancerMTT AssayIC50 = 12 µM (breast cancer)

Q & A

Q. What are the validated synthetic routes for 5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid group. Key intermediates include triazole formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods. Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity. Structural confirmation requires X-ray crystallography (as demonstrated for analogous triazoles in ) and spectroscopic methods (FTIR, 1^1H/13^{13}C NMR) .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related triazole derivatives, SCXRD analysis at 293 K revealed planar triazole rings with dihedral angles between substituents (e.g., phenyl groups) ranging from 15–35°, influencing π-π stacking interactions . Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL, achieving R-factors <0.07 .

Q. What are the solubility challenges, and how can they be addressed experimentally?

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C), common in aromatic triazoles. To enhance solubility, researchers use co-solvents (e.g., DMSO:water mixtures) or formulate nanoparticles via solvent evaporation. Stability studies in PBS (pH 7.4) over 24 hours are critical to assess degradation .

Advanced Research Questions

Q. How does substituent variation (e.g., phenyl vs. biphenyl) affect electronic properties and bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) for analogous triazoles show that electron-withdrawing groups (e.g., -COOH) reduce HOMO-LUMO gaps (~4.5 eV), enhancing reactivity. The biphenyl moiety increases steric bulk, potentially reducing binding affinity to enzymes like carbonic anhydrase compared to smaller substituents . Experimental validation involves enzyme inhibition assays (IC50_{50} measurements) and molecular docking (AutoDock Vina) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., COX-2 inhibition vs. carbonic anhydrase) may arise from assay conditions (e.g., pH, buffer composition). To address this:

  • Standardize protocols (e.g., pre-incubation time, substrate concentration).
  • Use orthogonal assays (e.g., fluorescence quenching and SPR for binding affinity).
  • Cross-validate with structural analogs to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Molecular dynamics simulations (GROMACS) predict logP values and membrane permeability. For this compound, predicted logP ≈ 3.2 suggests moderate lipophilicity. Modifications like methyl ester prodrugs or PEGylation can enhance bioavailability. ADMET predictions (SwissADME) highlight potential CYP3A4 metabolism, requiring in vitro microsomal stability testing .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize microwave-assisted synthesis to reduce reaction time from 12 hours to 30 minutes .
  • Data Reproducibility : Replicate SCXRD measurements across multiple crystals to confirm unit cell consistency. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
  • Bioactivity Validation : Pair enzymatic assays with cellular models (e.g., HEK293 cells transfected with target receptors) to confirm mechanistic relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(4-phenylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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